Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate
CAS No.:
Cat. No.: VC16309629
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N2O3S |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C22H28N2O3S/c1-4-27-22(26)18-10-12-24(13-11-18)14-19-15(2)16(3)28-21(19)23-20(25)17-8-6-5-7-9-17/h5-9,18H,4,10-14H2,1-3H3,(H,23,25) |
| Standard InChI Key | RDUCLUVEYHUSEI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3 |
Introduction
Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate is a complex organic compound featuring a piperidine ring, a benzamido group, and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to its intricate molecular structure. The compound's molecular weight is approximately 421.53 g/mol, and it is classified as a heterocyclic compound, known for their diverse biological properties.
Chemical Formula and Molecular Weight
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Chemical Formula: Not explicitly provided in the available sources, but it can be inferred based on its structural components.
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Molecular Weight: Approximately 421.53 g/mol.
Synthesis and Chemical Reactivity
The synthesis of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography may be used for purification.
Reaction Pathways
The compound can participate in various chemical reactions due to its functional groups. These reactions highlight its versatility and potential for further derivatization in synthetic organic chemistry.
Biological Activities and Potential Applications
Preliminary studies suggest that Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperidine-4-carboxylate exhibits promising biological activities, making it a candidate for pharmaceutical development. The mechanism of action is likely related to interactions with specific biological targets, although detailed mechanisms are not fully elucidated.
Potential Therapeutic Areas
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Pharmacological Applications: The compound's unique combination of functional groups suggests potential interactions with various biological targets, which could lead to novel therapeutic effects.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-[ (4-methylpyridin-2-yl) amino]piperidine-1-carboxylate | Piperidine ring with a methylpyridine substituent | Simpler structure; less functional diversity |
| N-benzyl-1-(5-fluoropyrimidin-2-yl)-N-hydroxypiperidine-4-carboxamide | Piperidine ring with a pyrimidine substituent | Contains hydroxypiperidine; different biological activity |
| N-[ (4-bromophenyl) methyl]-3,3,3-trifluoro-N-hydroxy-2,2-dimethylpropanamide | Hydroxypropanamide structure | Focus on trifluoromethyl groups; distinct reactivity |
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